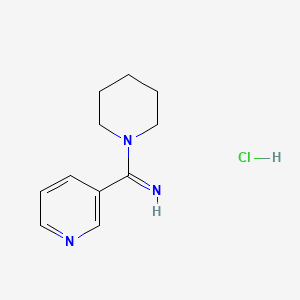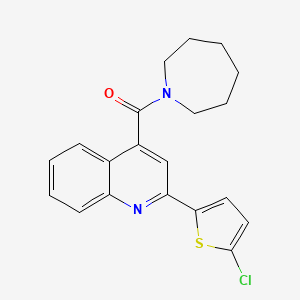
1-(1-piperidinyl)-1-(3-pyridinyl)methanimine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-piperidinyl)-1-(3-pyridinyl)methanimine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as PPM or PPMH, and it is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR).
作用机制
PPM acts as a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The α7 nAChR is involved in various physiological processes, including synaptic plasticity, learning, and memory. PPM binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor activity, which leads to a decrease in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects
PPM has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the inhibition of neuroinflammation. PPM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
PPM has several advantages for lab experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, PPM has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on PPM, including the optimization of its pharmacokinetic properties, the development of more efficient synthesis methods, and the investigation of its potential applications in other fields, such as cancer research and pain management. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of PPM on the α7 nAChR and to determine its potential side effects and toxicity in vivo.
Conclusion
In conclusion, 1-(1-piperidinyl)-1-(3-pyridinyl)methanimine hydrochloride is a chemical compound that has shown promising results in preclinical studies for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. PPM acts as a selective antagonist of the α7 nAChR and has several biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the inhibition of neuroinflammation. Further research is needed to optimize its pharmacokinetic properties and to investigate its potential applications in other fields.
合成方法
PPM can be synthesized using various methods, including the reaction of 3-pyridylmethanamine with piperidine under reflux in the presence of hydrochloric acid. The reaction yields PPM as a white solid, which can be purified using recrystallization techniques.
科学研究应用
PPM has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, PPM has been investigated for its ability to modulate the activity of the α7 nAChR, which is involved in several neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. PPM has shown promising results in preclinical studies, and it is being considered as a potential drug candidate for the treatment of these disorders.
属性
IUPAC Name |
piperidin-1-yl(pyridin-3-yl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c12-11(10-5-4-6-13-9-10)14-7-2-1-3-8-14;/h4-6,9,12H,1-3,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECGBKRWIHESNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Piperidinyl)-1-(3-pyridinyl)methanimine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-fluorophenoxy)methyl]-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5974392.png)
![2-{2-[(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5974393.png)
![6-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5974399.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5974416.png)

![N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B5974437.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone](/img/structure/B5974442.png)
![4-{[2-(4-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5974444.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5974450.png)
![1-{5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5974458.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974479.png)

![2-oxo-1-phenyl-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5974484.png)
![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)